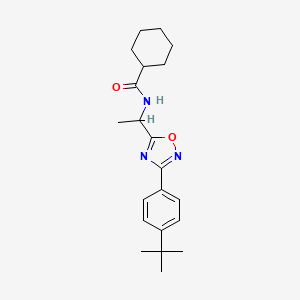
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)cyclohexanecarboxamide, commonly known as TBOA, is a potent inhibitor of glutamate transporters. It has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
TBOA inhibits glutamate transporters by binding to the substrate binding site of the transporter. This prevents the transporter from removing excess glutamate from the synaptic cleft, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can activate various glutamate receptors, leading to excitotoxicity.
Biochemical and Physiological Effects:
TBOA has been shown to have various biochemical and physiological effects. It can increase extracellular glutamate levels, leading to excitotoxicity. It can also increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. TBOA has been shown to have neuroprotective effects in various animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
TBOA has several advantages for lab experiments. It is a potent inhibitor of glutamate transporters and can be used to study the role of glutamate transporters in various neurological disorders. It has been extensively studied and has a well-established mechanism of action. However, TBOA has several limitations. It is relatively expensive and has a low yield. It is also highly toxic and can lead to excitotoxicity at high concentrations.
Orientations Futures
There are several future directions for the study of TBOA. One direction is to develop more potent and selective inhibitors of glutamate transporters. Another direction is to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TBOA can also be used to study the effects of glutamate on other neurotransmitter systems, including dopamine, serotonin, and acetylcholine. Finally, TBOA can be used to study the effects of glutamate on various cellular processes, including synaptic plasticity and neurogenesis.
Méthodes De Synthèse
The synthesis of TBOA involves the reaction of 4-(tert-butyl)phenylhydrazine with ethyl 6-bromohexanoate to form 1-(4-(tert-butyl)phenyl)-3-ethyl-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with cyclohexanecarboxylic acid to form TBOA. The overall yield of TBOA is around 10%.
Applications De Recherche Scientifique
TBOA has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to inhibit glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. Excess glutamate can lead to excitotoxicity, which is a major cause of neuronal damage in various neurological disorders. By inhibiting glutamate transporters, TBOA can reduce excitotoxicity and protect neurons from damage.
Propriétés
IUPAC Name |
N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-14(22-19(25)16-8-6-5-7-9-16)20-23-18(24-26-20)15-10-12-17(13-11-15)21(2,3)4/h10-14,16H,5-9H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZNQQOHWMURFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

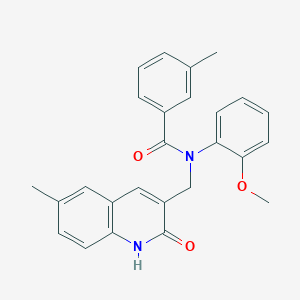


![N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7685819.png)
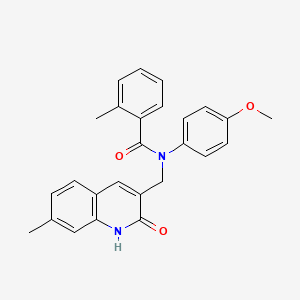
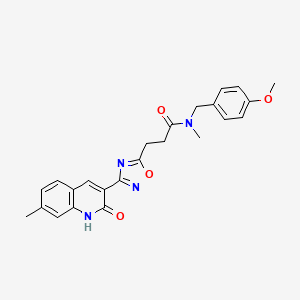
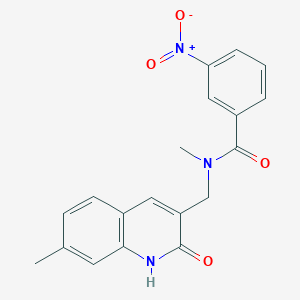
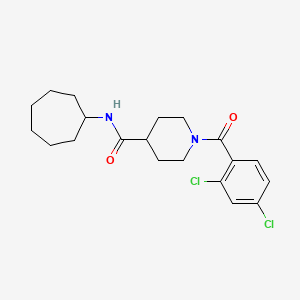
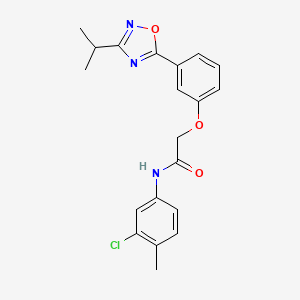
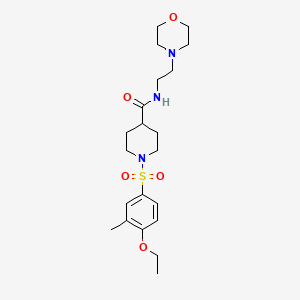
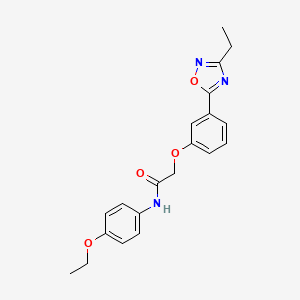
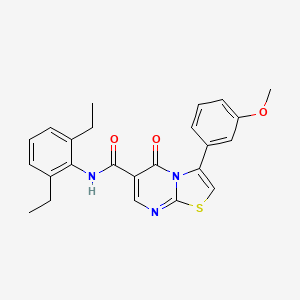

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7685868.png)